(Rac)-CP-609754 Exhibits ~80-Fold Differential H-Ras vs. K-Ras Farnesylation Inhibition
(Rac)-CP-609754 demonstrates a pronounced ~80-fold selectivity for inhibiting farnesylation of recombinant human H-Ras (IC50 = 0.57 ng/mL, equivalent to ~1.2 nM) compared to recombinant human K-Ras (IC50 = 46 ng/mL, equivalent to ~96 nM) [1][2]. In contrast, Lonafarnib exhibits balanced inhibition across Ras isoforms with IC50 values of 1.9 nM (H-Ras), 5.2 nM (K-Ras-4B), and 2.8 nM (N-Ras), representing only a ~2.7-fold difference between H-Ras and K-Ras . This differential selectivity profile is not an assay artifact but reflects the compound's distinct binding mode as a competitive inhibitor of the prenyl acceptor protein rather than the farnesyl pyrophosphate donor [2].
| Evidence Dimension | Recombinant human Ras farnesylation inhibition (IC50) |
|---|---|
| Target Compound Data | H-Ras IC50 = 0.57 ng/mL; K-Ras IC50 = 46 ng/mL (H-Ras/K-Ras selectivity ratio ≈ 80.7) |
| Comparator Or Baseline | Lonafarnib: H-Ras IC50 = 1.9 nM; K-Ras-4B IC50 = 5.2 nM (H-Ras/K-Ras selectivity ratio ≈ 2.7) |
| Quantified Difference | CP-609754 H-Ras/K-Ras selectivity ratio is approximately 30-fold greater than Lonafarnib's |
| Conditions | Recombinant human enzyme assay; CP-609754 data reported in ng/mL; Lonafarnib data reported in nM |
Why This Matters
Researchers investigating H-Ras-driven malignancies or seeking to dissect isoform-specific Ras signaling pathways require this pronounced H-Ras bias; a balanced FTI such as Lonafarnib would not provide the same experimental discrimination.
- [1] MedChemExpress. CP-609754 (LNK-754) Farnesyltransferase Inhibitor Biological Activity Datasheet. 2025. View Source
- [2] Anjiechem. CP-609754 Product Background Technical Datasheet. View Source
